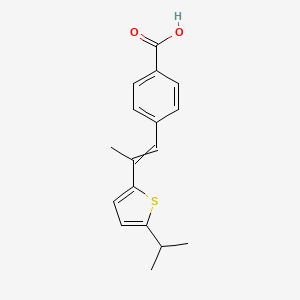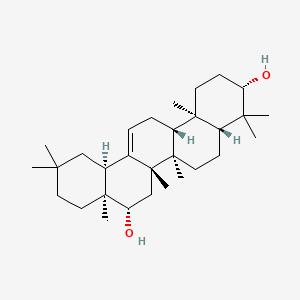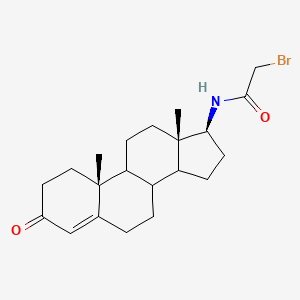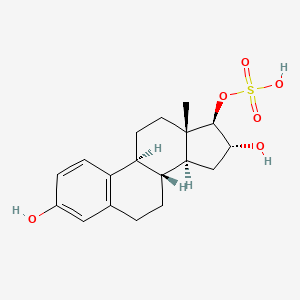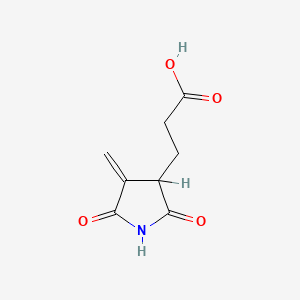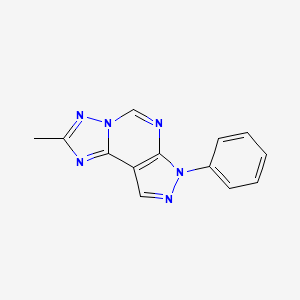
2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-19719 is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Photolysis Studies
The compound has been studied in the context of photolysis reactions. For instance, Tsuge and Samura (1971) investigated the photolysis of related indazole compounds, leading to the formation of structures including hexaaza-as-indacene derivatives (Tsuge & Samura, 1971). This research highlights the compound's relevance in photochemical transformations and the study of polyazapentalenes.
Molecular Beam Studies
Gu and Kaiser (2009) conducted a study focusing on the reaction dynamics of phenyl radicals, a research area related to polycyclic aromatic hydrocarbons (PAHs) and their precursors, such as 2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene. This research is essential for understanding the formation mechanisms of PAHs in various environments, including combustion and interstellar medium (Gu & Kaiser, 2009).
Organometallic Derivatives
The synthesis and characterization of organometallic derivatives involving as-indacene ligands have been explored. For example, Bell et al. (1988) synthesized manganese tricarbonyl and methylmolybdenum tricarbonyl derivatives of the as-indacene bridging ligand. This research provides insights into the structural and electronic properties of these organometallic complexes (Bell et al., 1988).
Fluorescent Nanofibers and Microcrystals
Ghodbane et al. (2012) investigated the use of 2-Phenyl-benzoxazole derivatives, closely related to this compound, for preparing fluorescent nanomaterials. These compounds were found to emit strong blue light in the solid state and have potential applications in aqueous and biological media (Ghodbane et al., 2012).
Electroluminescent Properties
Chen et al. (2003) synthesized a novel indacene compound and studied its electroluminescent properties, demonstrating its potential application in organic light-emitting diodes (OLEDs). The compound showed greenish-blue emission, highlighting its relevance in the field of optoelectronic devices (Chen et al., 2003).
Propiedades
Fórmula molecular |
C13H10N6 |
|---|---|
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
4-methyl-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H10N6/c1-9-16-13-11-7-15-19(10-5-3-2-4-6-10)12(11)14-8-18(13)17-9/h2-8H,1H3 |
Clave InChI |
MRFOPFAYEISVMV-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4 |
SMILES canónico |
CC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


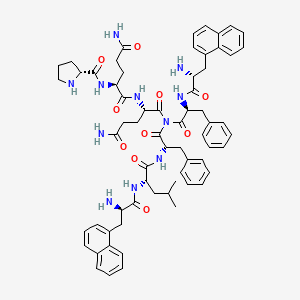


![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
![4,5-Dimethyl-2-[[oxo(thiophen-2-yl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1220824.png)
![5-cyano-6-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-4-(2-furanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B1220825.png)


